Cardamonin

概要

説明

抗炎症作用、抗腫瘍作用、抗酸化作用などの潜在的な健康上の利点により、科学界から大きな注目を集めています .

2. 製法

合成経路と反応条件: ジヒドロキシメトキシカルコンは、いくつかの方法で合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、適切なメチルケトンとアルデヒド間のクライス-シュミット縮合反応です。 この反応は、通常、粉砕技術を用いた無溶媒条件下で行われます .

工業生産方法: ジヒドロキシメトキシカルコンの工業生産には、通常、エタノール、ジエチルエーテル、メタノール、ヘキサンなどの溶媒を使用して、植物源からカルコンを抽出することが含まれます。 超臨界二酸化炭素による高圧抽出も、効率的な単離に使用されます .

科学的研究の応用

Dihydroxymethoxychalcone has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various flavonoids and isoflavonoids.

Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antimalarial properties.

Medicine: Its anti-inflammatory and anticancer properties make it a potential candidate for drug development.

Industry: It is used in the formulation of cosmetic products due to its antioxidant properties

作用機序

ジヒドロキシメトキシカルコンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。これは、炎症と癌に重要な役割を果たす、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達経路を阻害します。 さらに、酸化ストレスに関与する酵素の活性を調節し、抗酸化作用を発揮します .

類似の化合物:

- アルピネチンカルコン

- カルダモミン

- アルピネチン

比較: ジヒドロキシメトキシカルコンは、芳香環上の特定の置換パターンにより、その独特の生物学的活性を生み出す点でユニークです。 他のカルコンと比較して、より強力な抗炎症作用と抗癌作用を示しており、さらなる研究開発に貴重な化合物となっています .

生化学分析

Biochemical Properties

Cardamonin exerts a broad spectrum of biological activities against many diseases, including type 2-diabetes, neurodegenerative diseases, cancer, cardiovascular diseases, rheumatoid arthritis, anti-microbial, Sjogren’s syndrome, anti-inflammatory, inflammatory bowel disease, and others

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit mTOR, NF-κB, Akt, STAT3, Wnt/β-catenin, and COX-2, demonstrating anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: Dihydroxymethoxychalcone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between appropriate methyl ketones and aldehydes in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions using grinding techniques .

Industrial Production Methods: Industrial production of dihydroxymethoxychalcone often involves the extraction of chalcones from plant sources using solvents like ethanol, diethyl ether, methanol, and hexane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient isolation .

化学反応の分析

反応の種類: ジヒドロキシメトキシカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: これは、対応するキノンを形成するために酸化できます。

還元: 還元反応は、これをジヒドロカルコンに変換できます。

置換: 親電子求核置換反応は、芳香環で発生する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムは、しばしば還元剤として使用されます。

置換: 臭素や塩素などの試薬は、ハロゲン化反応に使用できます。

主な生成物:

酸化: キノン。

還元: ジヒドロカルコン。

置換: ハロゲン化カルコン。

4. 科学研究への応用

ジヒドロキシメトキシカルコンは、幅広い科学研究への応用があります。

化学: これは、さまざまなフラボノイドやイソフラボノイドの合成の前駆体として役立ちます。

生物学: 抗菌性、抗真菌性、抗マラリア性などの重要な生物学的活性を示します。

医学: 抗炎症作用と抗癌作用により、薬物開発の潜在的な候補となっています。

類似化合物との比較

- Alpinetin chalcone

- Cardamomin

- Alpinetin

Comparison: Dihydroxymethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to other chalcones, it has shown more potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .

特性

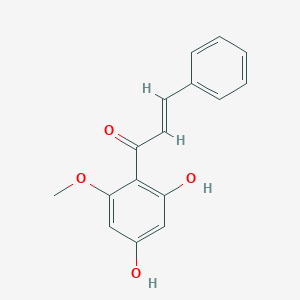

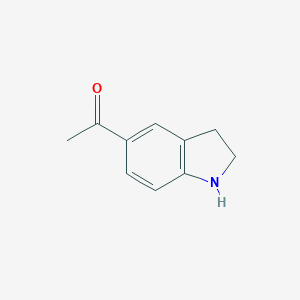

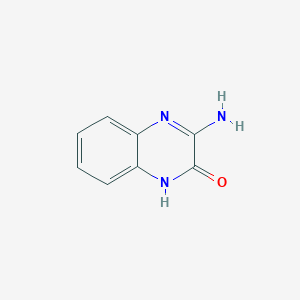

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of cardamonin?

A1: this compound demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.

Q2: How does this compound affect cancer cell proliferation and survival?

A2: this compound exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].

Q3: What is the role of oxidative stress in this compound's mechanism of action?

A3: this compound displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.

Q4: How does this compound modulate the immune response?

A4: Research indicates that this compound can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, this compound can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].

Q5: What is the significance of this compound’s interaction with the NLRP3 inflammasome?

A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.

Q6: What is the molecular formula and weight of this compound?

A6: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q7: How do structural modifications of this compound impact its activity?

A7: Studies indicate that the presence of the ketone and alkene groups is crucial for this compound's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing this compound with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].

Q8: What are the key findings from in vitro studies on this compound?

A8: In vitro studies demonstrate this compound’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight this compound's potential as an anticancer agent.

Q9: What is the evidence for this compound's efficacy in animal models of disease?

A9: this compound has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)